Aloisine RP106 (CAS 496864-15-4), chemically defined as 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a highly selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDK1, CDK5) and glycogen synthase kinase-3 (GSK-3) . As a methoxy-substituted pyrrolo-pyrazine scaffold, it offers distinct physicochemical properties compared to standard purine-based kinase inhibitors [1]. In procurement and assay design, Aloisine RP106 is primarily selected for its ability to arrest cell cycle progression at G1 and G2 phases and its utility in cellular screening models where balanced lipophilicity and metabolic stability are required for prolonged cellular exposure .
Generic substitution of Aloisine RP106 with its free-phenol analog, Aloisine A (CAS 496864-16-5), or common purine-based inhibitors like Roscovitine introduces significant assay variance [1]. While Aloisine A exhibits higher raw in vitro potency against CDK1, its exposed hydroxyl group makes it susceptible to rapid Phase II metabolism (e.g., glucuronidation), potentially limiting its half-life in complex cellular or in vivo models[1]. Conversely, the 4-methoxy group of Aloisine RP106 enhances lipophilicity and metabolic stability, ensuring more consistent target engagement in prolonged phenotypic assays . Furthermore, substituting with Roscovitine alters the kinase selectivity profile, particularly regarding GSK-3 inhibition, leading to divergent off-target effects in neurobiological or cell-cycle regulation studies [1].
Aloisine RP106 demonstrates robust, sub-micromolar to low-micromolar inhibition of key cell cycle and neurobiological kinases. Quantitative profiling establishes its IC50 values at 0.70 µM for CDK1/cyclin B, 1.5 µM for CDK5/p25, and 0.92 µM for GSK-3 . While the demethylated analog Aloisine A shows higher cell-free potency (CDK1 IC50 = 0.15 µM), Aloisine RP106 provides a balanced multi-target inhibition profile that is frequently leveraged in whole-cell phenotypic screens where the methoxy substitution aids in membrane permeability and stability [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Aloisine RP106: CDK1 (0.70 µM), CDK5 (1.5 µM), GSK-3 (0.92 µM) |
| Comparator Or Baseline | Aloisine A (CAS 496864-16-5): CDK1 (0.15 µM), CDK5 (0.20 µM) |
| Quantified Difference | Aloisine RP106 exhibits a ~4.6-fold reduction in cell-free CDK1 potency but maintains a balanced sub-micromolar profile across multiple targets. |
| Conditions | In vitro radiometric kinase assays with varying ATP concentrations (0.1-0.25 mM) |
Buyers must choose RP106 when prioritizing cellular stability and permeability over raw cell-free enzymatic potency.
Unlike first-generation CDK inhibitors such as Roscovitine and Olomoucine, which rely on a purine core, Aloisine RP106 utilizes a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold [1]. Crystallographic and kinetic studies confirm that this scaffold acts as a competitive ATP antagonist, forming two critical hydrogen bonds with the kinase backbone [1]. This structural divergence results in a distinct selectivity profile; for instance, Aloisine RP106 maintains strong activity against GSK-3, a target often poorly addressed by standard purine-based CDK inhibitors, making it a dual-action tool for specific neurodegenerative models.
| Evidence Dimension | Target Selectivity Profile |
| Target Compound Data | Aloisine RP106: Dual CDK1/2/5 and GSK-3 inhibition |
| Comparator Or Baseline | Roscovitine: Primarily CDK1/2/5 selective, weaker GSK-3 activity |
| Quantified Difference | Aloisine RP106 provides integrated GSK-3 inhibition (IC50 = 0.92 µM) alongside CDK blockade. |
| Conditions | Kinase selectivity panels and ATP-competitive binding models |
Procuring RP106 is essential when the experimental design requires simultaneous modulation of both CDK and GSK-3 pathways, such as in Alzheimer's disease models.
The 4-methoxy substitution on Aloisine RP106 protects the molecule from rapid conjugative metabolism that typically affects free phenols [1]. This enhanced stability translates to reliable performance in complex biological systems. For example, in middle ear mucosal explant growth assays, Aloisine RP106 has been successfully utilized at concentrations ranging from 0.5 µM to 5.0 µM to demonstrate sustained kinase inhibition without the rapid clearance issues associated with unprotected hydroxyl analogs [2].
| Evidence Dimension | Assay Compatibility and Working Concentration |
| Target Compound Data | Aloisine RP106: Effective at 0.5 - 5.0 µM in prolonged explant screens |
| Comparator Or Baseline | Free phenol analogs (e.g., Aloisine A): Susceptible to rapid Phase II metabolism |
| Quantified Difference | RP106 provides sustained exposure in multi-day (e.g., 9 days in vitro) tissue explant assays. |
| Conditions | In vitro mucosal explant growth assays |
For long-term cellular assays or in vivo models, the methoxy-protected RP106 ensures reproducible exposure and reduces the need for frequent re-dosing.
Due to its dual inhibition of CDK5/p25 and GSK-3—both of which are heavily implicated in tau hyperphosphorylation and amyloid-beta pathology—Aloisine RP106 is an optimal pharmacological tool for Alzheimer's disease and related neurodegeneration research [1]. Its cell-permeable nature allows for effective use in primary neuronal cultures and stem cell-derived neuron models.
The methoxy-stabilized scaffold of Aloisine RP106 makes it highly suitable for multi-day phenotypic screens, such as mucosal hyperplasia models or viral reactivation assays [2]. It provides a stable baseline of CDK/GSK-3 inhibition without the rapid degradation seen with less stable structural analogs.
As a potent inhibitor of CDK1/cyclin B, Aloisine RP106 is utilized to reliably induce G1 and G2 phase cell cycle arrest in rapidly dividing cell lines [1]. It serves as a robust chemical probe for investigating cell cycle checkpoints and evaluating the efficacy of combination therapies in oncology research.